

# (R)-2-Methyl-4-penten-1-ol properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

[Get Quote](#)

## An In-depth Technical Guide on the Properties of (R)-2-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of the core properties of (R)-2-Methyl-4-penten-1-ol, a chiral alcohol with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Physicochemical Properties

(R)-2-Methyl-4-penten-1-ol is a chiral organic compound. While extensive experimental data for this specific enantiomer is not readily available in public databases, computed properties and data for the racemic mixture provide valuable insights.

Table 1: Physicochemical Properties of (R)-2-Methyl-4-penten-1-ol

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	PubChem[1][2]
Molecular Weight	100.16 g/mol	PubChem[1][2]
IUPAC Name	(2R)-2-methylpent-4-en-1-ol	PubChem[2]
CAS Number	5673-98-3 (for the racemic mixture)	PubChem[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Specific Rotation [ $\alpha$ ] <sub>D</sub>	Not available	
XLogP3	1.4	
Complexity	50.1	PubChem (Computed)[2]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-2-Methyl-4-penten-1-ol. The following data is for the racemic mixture of 2-Methyl-4-penten-1-ol, which is expected to be identical to that of the pure (R)-enantiomer in terms of chemical shifts and fragmentation patterns.

Table 2: Spectroscopic Data for 2-Methyl-4-penten-1-ol

Spectrum Type	Key Peaks/Signals	Source
$^1\text{H}$ NMR	Data not explicitly detailed in search results.	PubChem[1]
$^{13}\text{C}$ NMR	Data not explicitly detailed in search results.	
Mass Spectrometry (GC-MS)	Data available but specific fragments not detailed.	
Infrared (IR) Spectroscopy	Data not available.	

## Synthesis

A specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Methyl-4-penten-1-ol was not found in the performed searches. However, a general approach for the synthesis of a structurally similar chiral alcohol, (R)-(-)-penten-2-ol, can be referenced to illustrate a potential synthetic strategy. This method involves the asymmetric allylation of an aldehyde using a chiral borane reagent.

## Representative Experimental Protocol: Asymmetric Synthesis of (R)-(-)-Penten-2-ol

This protocol is for the synthesis of a related chiral alcohol and is provided as an illustrative example of a potential synthetic route.

Reaction: Asymmetric allylation of acetaldehyde.

Reagents and Materials:

- (-)-Ipc<sub>2</sub>B(allyl)borane ((-)-B-allyldiisopinocampheylborane)
- Acetaldehyde
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- 3 M Sodium hydroxide (NaOH) solution

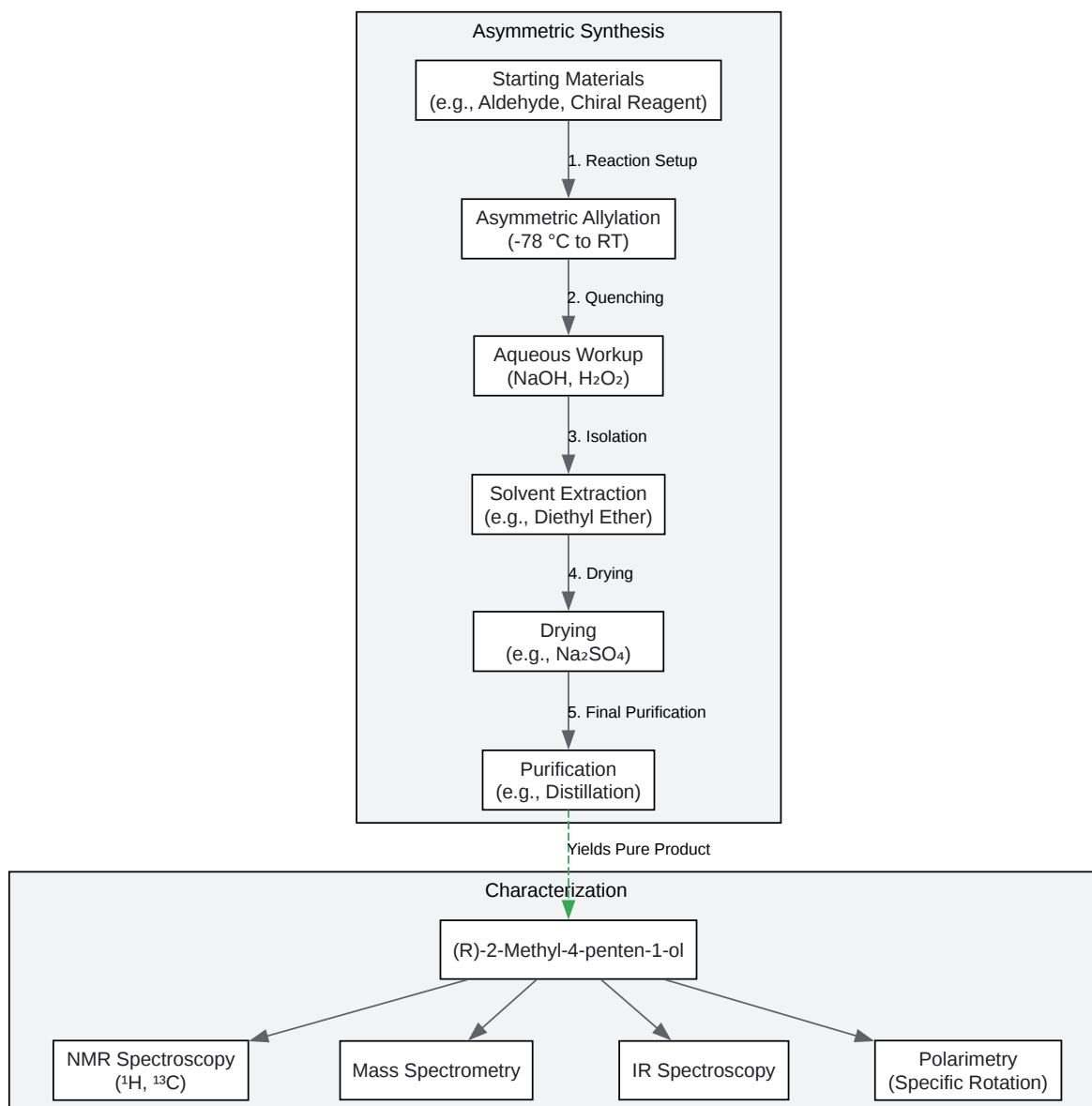
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- A solution of (-)-Ipc<sub>2</sub>B(allyl)borane in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
- A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled borane solution.
- The reaction mixture is stirred at -78 °C for a specified period to allow for the asymmetric addition to occur.
- The reaction is quenched by the sequential addition of 3 M NaOH solution and 30%  $\text{H}_2\text{O}_2$ .
- The mixture is allowed to warm to room temperature and stirred for an additional period.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield (R)-(-)-penten-2-ol.

## Visualization of a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like (R)-2-Methyl-4-penten-1-ol, based on the representative protocol described above.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of (R)-2-Methyl-4-penten-1-ol.

This guide summarizes the currently available information on (R)-2-Methyl-4-penten-1-ol. Further experimental research is required to fully characterize its physical and spectroscopic properties and to develop optimized, detailed synthetic protocols.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methyl-4-penten-1-ol | C<sub>6</sub>H<sub>12</sub>O | CID 534258 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. (R)-2-Methyl-4-penten-1-ol | C<sub>6</sub>H<sub>12</sub>O | CID 11274972 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [(R)-2-Methyl-4-penten-1-ol properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15075314#r-2-methyl-4-penten-1-ol-properties>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)